Magnesium, butyliodo-

Description

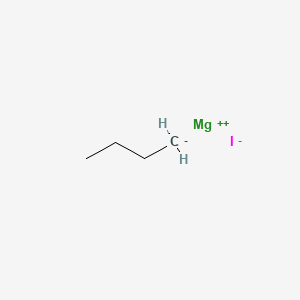

Structure

2D Structure

Properties

CAS No. |

1889-20-9 |

|---|---|

Molecular Formula |

C4H9IMg |

Molecular Weight |

208.32 g/mol |

IUPAC Name |

magnesium;butane;iodide |

InChI |

InChI=1S/C4H9.HI.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

HJMSAAPFKZYBSQ-UHFFFAOYSA-M |

Canonical SMILES |

CCC[CH2-].[Mg+2].[I-] |

Origin of Product |

United States |

Synthesis Methodologies for N Butylmagnesium Iodide

General Principles of Grignard Reagent Formation

The formation of a Grignard reagent, generically represented as RMgX, is a fundamental process in organometallic chemistry. iitk.ac.in It involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent. iitk.ac.innumberanalytics.com The resulting organomagnesium compound features a highly polar carbon-magnesium bond, which imparts nucleophilic character to the carbon atom. utexas.edu

Reaction of Alkyl Halides with Magnesium Metal

The synthesis of a Grignard reagent is achieved by reacting an alkyl or aryl halide with magnesium metal. iitk.ac.inbyjus.com Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for stabilizing the formed organomagnesium compound. byjus.comwikipedia.org The general reaction can be represented as:

R-X + Mg → R-Mg-X

Where R is an alkyl or aryl group and X is a halogen (Cl, Br, or I). iitk.ac.in The reactivity of the alkyl halide follows the order RI > RBr > RCl. adichemistry.com Alkyl fluorides are generally not used due to their low reactivity. byjus.commasterorganicchemistry.com

The process begins with the addition of the organic halide to a suspension of magnesium turnings in the anhydrous ether solvent. byjus.com It is crucial that the reaction environment is free of water and air, as Grignard reagents are rapidly destroyed by protonolysis or oxidation. wikipedia.org

Role of the Magnesium Surface and Activation

The formation of a Grignard reagent is a surface reaction that occurs on the magnesium metal. byjus.comacs.org A passivating layer of magnesium oxide (MgO) often coats the surface of the magnesium, which can inhibit the reaction with the alkyl halide. byjus.comwikipedia.org Therefore, various methods have been developed to activate the magnesium surface and initiate the reaction.

Mechanical and Chemical Activation Methods:

| Activation Method | Description |

| Mechanical Methods | Crushing the magnesium pieces in situ, rapid stirring, and sonication can physically break the oxide layer, exposing fresh, reactive magnesium. wikipedia.orgstackexchange.com |

| Chemical Activators | Common activators include small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.com 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation is successful. wikipedia.orgstackexchange.com |

| Preformed Grignard Reagent | The addition of a small amount of a previously prepared Grignard reagent can also serve as an initiator. stackexchange.com |

| Highly Reactive Magnesium | Specially prepared, highly reactive forms of magnesium, such as Rieke magnesium (produced by the reduction of MgCl₂ with lithium), can circumvent the need for activation. stackexchange.comunl.edu |

The reaction is believed to initiate at specific sites on the magnesium surface, such as crystal dislocations or impurities. acs.org Once initiated, these reactive sites grow rather than new sites being formed. acs.org

Specific Synthetic Approaches for n-Butylmagnesium Iodide

The synthesis of n-butylmagnesium iodide follows the general principles of Grignard reagent formation, with specific considerations for the starting materials and reaction conditions.

Preparation from n-Butyl Iodide and Magnesium

n-Butylmagnesium iodide is prepared by the reaction of n-butyl iodide with magnesium metal in an anhydrous ether solvent. The higher reactivity of n-butyl iodide compared to other butyl halides makes it a suitable precursor. When treated with water, n-butylmagnesium iodide is protonated to yield n-butane. doubtnut.com

Influence of Reaction Conditions and Additives on Formation

The successful formation of n-butylmagnesium iodide is highly dependent on the reaction conditions and the presence of any additives. The reaction is exothermic, and controlling the temperature is crucial to prevent side reactions and ensure a safe process. rsc.org

The choice of solvent can influence the reaction. While diethyl ether is commonly used, tetrahydrofuran (THF) can be a more effective coordinating solvent, particularly for less reactive halides. adichemistry.com The use of finer magnesium turnings, which have a larger surface area, can increase the reaction rate and selectivity. rsc.org

Additives can significantly impact the yield and reactivity of the Grignard reagent. For instance, the addition of aluminum isopropoxide has been shown to increase the yield of n-butylmagnesium chloride. orgsyn.org The use of 1,2-dibromoethane as an activator is a common and reliable method. acs.org

Mechanistic Investigations of Grignard Reagent Formation

The precise mechanism of Grignard reagent formation has been a subject of extensive study and debate. alfredstate.eduniscpr.res.in It is generally accepted that the reaction is not a simple insertion of magnesium into the carbon-halogen bond but involves radical intermediates. utexas.edualfredstate.edu

The process is understood to be a non-chain radical reaction. utexas.edu The initial and rate-determining step is believed to involve a single electron transfer (SET) from the magnesium atom to the alkyl halide. This transfer results in the formation of an alkyl radical and a magnesium radical cation (Mg⁺•). These species then combine to form the Grignard reagent. utexas.edu

Single Electron Transfer (SET) Mechanisms

The initial step in the formation of Grignard reagents, including n-butylmagnesium iodide, is widely proposed to involve a single electron transfer (SET) from the magnesium metal surface to the alkyl halide. gu.se This process is fundamental to the subsequent generation of radical species that lead to the final product. The SET mechanism involves the transfer of a single electron from the metal to the electrophilic site of the organic halide, leading to a polarity inversion and the formation of a nucleophile. gu.se

In the context of n-butylmagnesium iodide synthesis from n-butyl iodide, the magnesium atom donates an electron to the antibonding (σ*) orbital of the carbon-iodine bond. This transfer results in the formation of a radical anion, which is highly unstable and rapidly dissociates:

Mg + n-BuI → [n-BuI]•⁻ Mg•⁺

[n-BuI]•⁻ → n-Bu• + I⁻

The resulting butyl radical (n-Bu•) is then close to the magnesium surface, which now bears a positive charge and an unpaired electron (Mg•⁺). This proximity facilitates the subsequent steps of the reaction. The concept of SET is a cornerstone of understanding not only Grignard reagent formation but also a wide range of reactions in organometallic and radical chemistry. libretexts.orgnih.govsigmaaldrich.com For instance, reactions involving reductants like samarium(II) iodide are also initiated by a SET from the metal to an organic substrate. wikipedia.org The spontaneity of a SET process can often be predicted by considering the redox potentials of the electron donor (magnesium) and the acceptor (n-butyl iodide). sigmaaldrich.com

Radical Pathway Contributions

Following the initial SET event, the formation of n-butylmagnesium iodide is believed to proceed predominantly through a radical pathway. rsc.orgacs.org Experimental evidence, including studies using Electron Paramagnetic Resonance (EPR), has confirmed the presence of radical intermediates during the synthesis of Grignard reagents. researchgate.net

The radical pathway involves the butyl radical (n-Bu•), generated from the dissociation of the radical anion, reacting with the positively charged magnesium species on the metal surface. There are differing views on the nature of these radical intermediates; some research suggests they are adsorbed onto the magnesium surface, while other kinetic data are more consistent with the existence of free radicals in the solution. researchgate.net

Theoretical studies support the prevalence of the radical pathway, especially when the reaction occurs on a single magnesium atom, a magnesium dimer (Mg₂), or small magnesium clusters. rsc.orgacs.org The mechanism can be summarized as the recombination of the generated alkyl radical with the magnesium radical cation on the surface:

n-Bu• + Mg•⁺I⁻ → n-BuMgI

This pathway is considered the primary route for the formation of alkyl Grignard reagents from alkyl halides. acs.org

| Research Focus | Key Findings on Radical Pathways | References |

| Theoretical Modeling | The radical pathway is the prevalent mechanism on single Mg atoms, Mg₂ dimers, and small Mgₙ clusters. | rsc.orgacs.org |

| Experimental Evidence | EPR spectroscopy confirms the formation of radical intermediates during Grignard reagent synthesis. | researchgate.net |

| Intermediate States | Debates persist on whether radical intermediates are adsorbed on the magnesium surface or exist as free radicals in solution. | researchgate.net |

Non-Radical Pathways and Dianion Mechanisms

While the radical pathway is dominant, non-radical mechanisms have also been proposed and are supported by computational studies, particularly under specific conditions. rsc.orgacs.org A non-radical pathway, also described as a concerted or insertion mechanism, becomes competitive with the radical pathway as the size of the magnesium cluster involved in the reaction increases. rsc.orgacs.org

This pathway is thought to become significant starting with a tetramagnesium cluster (Mg₄). rsc.org In this scenario, the magnesium cluster directly inserts into the carbon-iodine bond without the formation of discrete, free radical intermediates.

The potential involvement of dianionic species, such as a bimagnesium Grignard reagent (RMg₂X), has also been considered. Theoretical calculations, however, suggest that such species are highly reactive towards the alkyl halide. rsc.org This high reactivity would lead to the formation of the more stable Grignard reagent dimer, making the direct observation of the bimagnesium intermediate unlikely. rsc.org

Theoretical and Computational Studies of Formation Mechanisms

Computational chemistry has been instrumental in providing a deeper understanding of the intricate mechanisms of Grignard reagent formation. rsc.orgacs.orgresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations and cluster models have been employed to investigate the energetics and feasibility of the various proposed pathways. researchgate.netresearchgate.net

These studies have helped to resolve experimental and theoretical controversies by establishing a structure-reactivity relationship between the barrier heights of the reaction and the ionization potentials of the magnesium clusters (Mgₙ). rsc.org

Key findings from theoretical and computational studies include:

Magnesium State: A ground-state magnesium atom is theoretically inactive under matrix conditions but becomes active under metal vapor synthesis (MVS) conditions. Conversely, an excited-state magnesium atom can react with an alkyl halide without a barrier. rsc.orgacs.org

Cluster Size Effect: The size of the magnesium cluster is a critical factor determining the dominant reaction pathway. The radical mechanism prevails on smaller clusters, while the non-radical pathway becomes competitive on larger clusters (n ≥ 4). rsc.orgacs.org

Cluster Geometry: The cluster Grignard reagent RMg₄X is predicted to possess a flat Mg₄ unit rather than a tetrahedral geometry. rsc.org

These computational insights not only provide a more nuanced model of Grignard reagent formation but also offer guidance for designing more effective synthetic approaches. rsc.org

| Study Type | Model Used | Key Insights | References |

| Systematic Theoretical Investigation | Mg atom, Mg₂, Mg₄–Mg₂₀ clusters | Radical pathway is prevalent on small clusters; non-radical pathway becomes competitive as cluster size increases. Ground state Mg atom is inactive under matrix conditions. | rsc.orgacs.org |

| Density Functional Theory (DFT) | Cluster Model | Provides insights into intermediates and pathways, helping to explain selectivity and kinetics. | researchgate.net |

Structural Elucidation and Solution State Chemistry of N Butylmagnesium Iodide

The Schlenk Equilibrium and its Implications for Organomagnesium Species

The foundational concept for understanding Grignard reagents in solution is the Schlenk equilibrium, a disproportionation reaction named after its discoverer, Wilhelm Schlenk. This equilibrium describes the dynamic interconversion between the alkylmagnesium halide and its corresponding dialkylmagnesium and magnesium halide counterparts.

In any ethereal solution, n-butylmagnesium iodide is not a single, discrete entity. Instead, it exists in a dynamic equilibrium with di-n-butylmagnesium ((CH₃CH₂CH₂CH₂)₂Mg) and magnesium iodide (MgI₂). acs.org This relationship is described by the following equation:

2 n-BuMgI ⇌ (n-Bu)₂Mg + MgI₂

The position of this equilibrium is significantly influenced by the surrounding medium. acs.org In many standard ethereal solvents, the equilibrium tends to favor the mixed organomagnesium species, n-butylmagnesium iodide. However, the presence of all three species is an intrinsic characteristic of the solution.

| Species in Solution | Chemical Formula | Role in Equilibrium |

| n-Butylmagnesium Iodide | C₄H₉MgI | Primary Grignard Reagent |

| Di-n-butylmagnesium | (C₄H₉)₂Mg | Symmetrical Organomagnesium |

| Magnesium Iodide | MgI₂ | Magnesium Halide Salt |

This table summarizes the key components governed by the Schlenk equilibrium for n-butylmagnesium iodide.

The Schlenk equilibrium is not static; it involves a rapid and continuous exchange of alkyl groups and halide atoms among the magnesium centers. Computational studies on model Grignard systems reveal that this exchange process is not a simple dissociation and recombination. Instead, it proceeds through the formation of dimeric, bridged intermediates. acs.org The solvent plays a critical role in facilitating these ligand transfers, by stabilizing the transition states involved in the breaking and forming of magnesium-carbon and magnesium-halide bonds. acs.org

Aggregation and Solvation Phenomena in Solution

Beyond the fundamental Schlenk equilibrium, the behavior of n-butylmagnesium iodide is further complicated by aggregation and extensive solvation. The magnesium center is highly electrophilic and seeks to stabilize itself by coordinating with solvent molecules and forming multi-unit aggregates.

Ethereal solvents are not merely an inert medium for Grignard reagents; they are crucial coordinating ligands that are essential for their formation and stability. Solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are Lewis bases that donate electron pairs to the vacant orbitals of the magnesium atom. acs.orgamericanelements.com This solvation process stabilizes the magnesium center, preventing extensive decomposition and precipitation.

Ab initio molecular dynamics simulations on model Grignard reagents in THF show that the magnesium atoms can coordinate with two to four solvent molecules, leading to various solvation structures. acs.org The general formula for a solvated monomeric species is therefore more accurately represented as n-BuMgI·Lₓ, where L is the ether solvent and x is the number of coordinating molecules.

| Solvent | Role in Stabilization |

| Tetrahydrofuran (THF) | A strong coordinating solvent, often favoring monomeric species by effectively solvating the magnesium center. acs.org |

| Diethyl Ether (Et₂O) | A common solvent for Grignard preparation, which stabilizes the reagent, though potentially allowing for a higher degree of aggregation compared to THF. americanelements.com |

This table highlights the function of common ethereal solvents in the context of n-butylmagnesium iodide solutions.

In solution, n-butylmagnesium iodide exists as an equilibrium mixture of monomeric (mononuclear) and aggregated species, primarily dimers (dinuclear). acs.org The extent of aggregation is highly dependent on the concentration of the reagent and the nature of the solvent. Higher concentrations tend to favor the formation of dimers and higher oligomers.

The transformation between these states is a dynamic process. Computational studies on model systems indicate that the reaction pathway for ligand exchange, central to the Schlenk equilibrium, occurs through the formation of these dinuclear species. acs.org

The dimeric structures of Grignard reagents are characterized by the presence of bridging ligands that connect two magnesium centers. For n-butylmagnesium iodide, these bridges can be formed by either iodide atoms or, less commonly, by the n-butyl groups.

The most stable and common dimeric intermediates are those with two bridging halide atoms. acs.orgresearchgate.net For n-butylmagnesium iodide in an ether solvent (L), a representative structure would be a halogen-bridged dimer, which can be depicted as (L)n-BuMg(μ-I)₂Mg(n-Bu)(L) . In this structure, two iodide atoms form a bridge between two magnesium centers, with each magnesium also bonded to an n-butyl group and one or more solvent molecules. Alkyl-bridged dimers, while possible, are generally considered to be less stable than their halogen-bridged counterparts for most Grignard reagents. These bridged structures are not static and are key intermediates in the dynamic ligand exchange processes occurring in the solution. acs.org

Reactivity and Reaction Mechanisms of N Butylmagnesium Iodide

Nucleophilic Addition Reactions

As a classic Grignard reagent, n-butylmagnesium iodide is characterized by its strong nucleophilic and basic nature. The polarized magnesium-carbon bond places a partial negative charge on the butyl group, rendering it a potent carbon-based nucleophile. This reactivity is harnessed in a variety of nucleophilic addition reactions to form new carbon-carbon bonds, a fundamental process in organic synthesis. masterorganicchemistry.com

Addition to Carbonyl Compounds

The addition of n-butylmagnesium iodide to carbonyl compounds is a cornerstone of its synthetic utility, providing routes to a diverse range of alcohols and carboxylic acids. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the butyl anion on the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

The reaction of n-butylmagnesium iodide with aldehydes and ketones provides a reliable method for the synthesis of secondary and tertiary alcohols, respectively. masterorganicchemistry.comlibretexts.org The nucleophilic butyl group adds to the carbonyl carbon, and subsequent hydrolysis of the resulting magnesium alkoxide salt yields the alcohol. youtube.com

With Aldehydes: The addition to an aldehyde results in the formation of a secondary alcohol. For instance, the reaction with butanal would yield octan-4-ol.

With Ketones: The addition to a ketone produces a tertiary alcohol. libretexts.org For example, reacting n-butylmagnesium iodide with acetone (B3395972) (propan-2-one) leads to the formation of 2-methylhexan-2-ol after workup. doubtnut.com

The general transformation can be summarized as follows:

Nucleophilic Attack: The butyl group from n-butylmagnesium iodide attacks the electrophilic carbon of the carbonyl group.

Intermediate Formation: A magnesium alkoxide intermediate is formed.

Protonation: Acidic workup protonates the alkoxide to give the final alcohol product. youtube.com

| Carbonyl Substrate | Reagent | Intermediate | Final Product | Product Class |

| Aldehyde (e.g., Acetaldehyde) | 1. n-Butylmagnesium iodide2. H₃O⁺ | Magnesium alkoxide salt | Hexan-2-ol | Secondary Alcohol |

| Ketone (e.g., Acetone) | 1. n-Butylmagnesium iodide2. H₃O⁺ | Magnesium alkoxide salt | 2-Methylhexan-2-ol | Tertiary Alcohol |

The reaction of n-butylmagnesium iodide with esters is more complex than with aldehydes or ketones and typically results in the formation of tertiary alcohols. masterorganicchemistry.comlibretexts.org This occurs because the initial nucleophilic addition is followed by the elimination of an alkoxide leaving group, which generates a ketone intermediate. masterorganicchemistry.com

The mechanism proceeds in the following steps:

First Nucleophilic Addition: n-Butylmagnesium iodide adds to the ester's carbonyl group, forming a tetrahedral intermediate.

Elimination: This intermediate is unstable and collapses, eliminating the alkoxide group (e.g., -OR) to form a ketone.

Second Nucleophilic Addition: The newly formed ketone is also highly reactive towards the Grignard reagent. A second equivalent of n-butylmagnesium iodide rapidly adds to the ketone. masterorganicchemistry.com

Protonation: Acidic workup of the resulting magnesium alkoxide yields the tertiary alcohol, in which two identical butyl groups from the Grignard reagent have been added. masterorganicchemistry.comlibretexts.org

Under carefully controlled conditions, such as using a limited amount of the Grignard reagent at low temperatures, it is sometimes possible to isolate the ketone, but the formation of the tertiary alcohol is the more common outcome. masterorganicchemistry.com

n-Butylmagnesium iodide can react with carbon dioxide in a carboxylation reaction to synthesize carboxylic acids. masterorganicchemistry.com In this process, the Grignard reagent adds to one of the C=O bonds of carbon dioxide, which acts as the electrophile.

The reaction involves bubbling dry carbon dioxide gas through the ether solution of n-butylmagnesium iodide or pouring the Grignard solution over crushed dry ice. This forms a magnesium carboxylate salt. Subsequent acidification with a dilute mineral acid, such as HCl or H₂SO₄, protonates the salt to yield the corresponding carboxylic acid. masterorganicchemistry.com This specific reaction converts n-butylmagnesium iodide into pentanoic acid.

Addition to Epoxides: Ring Opening and Carbon-Carbon Bond Formation

n-Butylmagnesium iodide readily reacts with epoxides (cyclic ethers) in a ring-opening reaction. masterorganicchemistry.com This process is driven by the relief of ring strain (approximately 13 kcal/mol) in the three-membered epoxide ring. masterorganicchemistry.com The reaction is a type of SN2 (bimolecular nucleophilic substitution) reaction, where the butyl group acts as the nucleophile and one of the epoxide carbons acts as the electrophile. chemistrysteps.commasterorganicchemistry.com

The nucleophilic attack of the butyl group on an epoxide carbon leads to the cleavage of a carbon-oxygen bond and the formation of a new carbon-carbon bond. This results in a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield a β-substituted alcohol. masterorganicchemistry.comlibretexts.org For example, the reaction of n-butylmagnesium iodide with ethylene (B1197577) oxide produces 1-hexanol (B41254) after hydrolysis. libretexts.org

When n-butylmagnesium iodide reacts with an unsymmetrical epoxide, the regioselectivity of the reaction is a critical consideration. As a strong nucleophile under basic or neutral conditions, the butyl group preferentially attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org

This regioselectivity is a hallmark of the SN2 mechanism, where the approach of the nucleophile is sensitive to steric hindrance. libretexts.orgd-nb.info The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon being attacked is a chiral center. masterorganicchemistry.com For instance, in the reaction with propylene (B89431) oxide (1,2-epoxypropane), the nucleophilic attack by n-butylmagnesium iodide occurs predominantly at the primary carbon (C1), leading to the formation of 1-heptanol (B7768884) as the major product after workup, rather than the secondary alcohol that would result from an attack at C2. masterorganicchemistry.comlibretexts.org This contrasts with acid-catalyzed epoxide opening, where the nucleophile typically attacks the more substituted carbon. libretexts.orgd-nb.inforesearchgate.net

Reactions with Other Electrophilic Centers

The reaction of n-butylmagnesium iodide, a representative Grignard reagent, with carbodiimides (RN=C=NR) provides a direct route to magnesium amidinates. rsc.orgnih.gov This reaction involves the nucleophilic addition of the butyl group to the electrophilic central carbon atom of the carbodiimide. rsc.orgwikipedia.org The resulting products, magnesium amidinates, have the general formula [RNC(R¹)NR]MgR², where R¹ is the n-butyl group from the Grignard reagent. nih.gov

The composition and structure of the resulting magnesium amidinate complexes are highly dependent on several factors, including the substituents on the carbodiimide, the nature of the Grignard reagent, and the solvent used. rsc.org For instance, the reaction of di-n-butylmagnesium with N,N'-dicyclohexylcarbodiimide in hexane (B92381) yields a dimeric n-butylmagnesium amidinate. rsc.org However, treating this dimer with a coordinating solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of the corresponding bisamidinate. rsc.org

These magnesium amidinate complexes can exist in equilibrium between different forms, such as the alkylmagnesium amidinate and the bisamidinate, a phenomenon influenced by the Schlenk-like equilibrium. nih.govrsc.org The structures of these compounds have been elucidated using techniques like NMR spectroscopy and single-crystal X-ray diffraction. rsc.orgnih.gov

A study on the addition of various Grignard reagents to carbodiimides demonstrated the synthesis of magnesium amidinates with the general formula [RNC(R¹)NR]MgR² (where R = iPr, Cy, pTol; R¹ = Me, nBu; R² = nBu, Cl, I). nih.gov This highlights the versatility of using n-butylmagnesium iodide and other Grignard reagents to create a range of magnesium amidinate compounds.

Table 1: Examples of Magnesium Amidinates from Carbodiimides

| Carbodiimide Reactant | Grignard Reagent | Resulting Amidinato Ligand | Magnesium Ligand | Reference |

| N,N'-Dicyclohexylcarbodiimide | Di-n-butylmagnesium | [CyNC(nBu)NCy] | Mg(nBu) | rsc.org |

| N,N'-Diisopropylcarbodiimide | Di-n-butylmagnesium | [iPrNC(nBu)NiPr] | Mg(nBu) | rsc.org |

| N,N'-Di-p-tolylcarbodiimide | Methylmagnesium Iodide | [pTolNC(Me)N-pTol] | MgI | nih.gov |

This table is illustrative and based on findings from the cited literature. The exact product distribution can be influenced by reaction conditions.

The reaction between n-butylmagnesium iodide and cyanogen (B1215507) chloride (ClCN) is a complex process influenced by the components present in the Grignard reagent solution. uni.edu A Grignard reagent is not simply RMgX but exists in equilibrium with dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂), known as the Schlenk equilibrium. uni.edu

When n-butylmagnesium bromide is reacted with cyanogen chloride, the primary product is valeronitrile (B87234) (n-butyl cyanide), with n-butyl chloride as a notable by-product. uni.edu The formation of valeronitrile occurs through the nucleophilic attack of the butyl group on the electrophilic carbon of the cyanogen chloride molecule, displacing the chloride ion.

In a comparative study, the reaction of di-n-butylmagnesium with cyanogen chloride resulted in a lower yield of valeronitrile and a higher yield of n-butyl chloride compared to the reaction with n-butylmagnesium bromide. uni.edu This suggests that the different species in the Schlenk equilibrium react differently with cyanogen chloride. uni.edu The reaction of methylmagnesium bromide with cyanogen chloride similarly yields methyl cyanide (acetonitrile). doubtnut.com

Table 2: Products from the Reaction of Butylmagnesium Compounds with Cyanogen Chloride

| Reactant | Major Organic Product | Major By-product | Reference |

| n-Butylmagnesium Bromide | Valeronitrile | n-Butyl Chloride | uni.edu |

| Di-n-butylmagnesium | Valeronitrile | n-Butyl Chloride | uni.edu |

Yields are dependent on specific reaction conditions.

Acid-Base Reactions (Protonolysis)

n-Butylmagnesium iodide, as a Grignard reagent, is a strong base and readily reacts with protic solvents in a process called protonolysis. This reaction involves the abstraction of a proton (H⁺) from the solvent by the highly nucleophilic butyl group.

When n-butylmagnesium iodide is treated with water (H₂O), the butyl anion acts as a base and deprotonates a water molecule. doubtnut.com This results in the formation of n-butane and magnesium hydroxide (B78521) iodide (Mg(OH)I). doubtnut.combrainly.com This reaction is vigorous and highlights the necessity of anhydrous conditions when preparing and using Grignard reagents for other synthetic purposes. brainly.com

Similarly, n-butylmagnesium iodide reacts with alcohols (ROH), which also possess an acidic proton on the hydroxyl group. The reaction yields n-butane and a magnesium alkoxide iodide (Mg(OR)I). brainly.com

The reaction with deuterated water (D₂O) is a useful method for introducing a deuterium (B1214612) atom into a specific position in a molecule. When n-butylmagnesium iodide reacts with D₂O, the butyl group abstracts a deuteron (B1233211) (D⁺), forming deuterated n-butane (n-C₄H₉D) and magnesium deuteroxide iodide (Mg(OD)I). chegg.comvaia.com This reaction provides a straightforward way to isotopically label organic compounds.

Table 3: Products of Protonolysis of n-Butylmagnesium Iodide with Protic Solvents

| Protic Solvent | Product | By-product | Reference |

| Water (H₂O) | n-Butane (C₄H₁₀) | Mg(OH)I | doubtnut.comdoubtnut.com |

| Alcohol (ROH) | n-Butane (C₄H₁₀) | Mg(OR)I | brainly.com |

| Deuterated Water (D₂O) | n-Butane-d₁ (C₄H₉D) | Mg(OD)I | chegg.comvaia.com |

The basicity of n-butylmagnesium iodide allows it to deprotonate hydrocarbons with sufficiently acidic protons, such as terminal alkynes and cyclopentadienes.

Terminal alkynes have a relatively acidic proton on the sp-hybridized carbon (pKa ≈ 25). libretexts.org n-Butylmagnesium iodide can act as a strong base to deprotonate a terminal alkyne, such as 1-butyne. This acid-base reaction results in the formation of a magnesium acetylide (a magnesium salt of the alkyne) and n-butane. chegg.com The resulting magnesium alkynide is a valuable nucleophile for forming new carbon-carbon bonds. libretexts.org

Cyclopentadiene (B3395910) is also notably acidic (pKa ≈ 16) due to the aromatic stabilization of its conjugate base, the cyclopentadienyl (B1206354) anion. While direct examples with n-butylmagnesium iodide are less common in the provided context, Grignard reagents are known to deprotonate cyclopentadiene to form cyclopentadienylmagnesium compounds.

n-Butylmagnesium iodide can also be used for the metallation of other substrates with acidic protons. For example, arylacetic acids possess two types of acidic protons: the carboxylic acid proton and the α-protons on the carbon adjacent to both the aryl group and the carboxylic acid group. The reaction of a Grignard reagent with an arylacetic acid would first involve the highly favorable deprotonation of the carboxylic acid. Subsequent deprotonation at the α-position can also occur, leading to the formation of a dimagnesium salt.

The ability of Grignard reagents to deprotonate a wide range of acidic C-H, O-H, and N-H bonds is a fundamental aspect of their reactivity, often competing with their role as nucleophiles in addition reactions. db-thueringen.de

Cross-Coupling Reactions

N-Butylmagnesium iodide, a prominent Grignard reagent, is a versatile nucleophile in carbon-carbon bond-forming reactions. Its utility is significantly enhanced through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new bonds between the butyl group and various organic electrophiles.

The coupling of n-butylmagnesium iodide with organic halides is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. This process is typically catalyzed by transition metals, most notably nickel and palladium. These catalysts facilitate the reaction between the Grignard reagent and organic halides, which would otherwise be sluggish or unreactive.

The general scheme for this reaction involves the reaction of n-butylmagnesium iodide with an organic halide (R-X, where R is an alkyl or aryl group and X is a halogen) in the presence of a transition metal catalyst. The product is a new molecule where the butyl group has replaced the halogen on the organic substrate.

Detailed research has explored the scope and limitations of these reactions. For instance, nickel-based catalysts have been shown to be effective for the cross-coupling of non-activated alkyl halides. nih.gov

A variety of organic halides can be used in these reactions, including alkyl, vinyl, and aryl halides. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the coupling process.

The mechanism of transition metal-catalyzed cross-coupling reactions involving Grignard reagents is a subject of ongoing research. While a complete understanding is still evolving, it is widely accepted that the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination.

Recent studies have provided evidence for the involvement of radical intermediates in some nickel-catalyzed cross-coupling reactions. nih.gov For example, in the Kumada coupling of alkyl halides, a proposed mechanism involves a bimetallic oxidative addition with two nickel centers, proceeding through a radical process. nih.gov The reaction kinetics can be complex, with one study showing the catalysis to be second-order in the Grignard reagent, first-order in the catalyst, and zero-order in the alkyl halide. nih.gov This suggests that the formation of a key nickel-alkyl intermediate is the rate-determining step. nih.gov

The nature of the halide in both the Grignard reagent and the organic halide can also play a significant role in the reaction mechanism and outcome. The presence of different halides can influence the rate of oxidative addition and the stability of the intermediates in the catalytic cycle.

Other Transformation Pathways

Beyond cross-coupling, n-butylmagnesium iodide participates in a range of other important chemical transformations.

The reaction of n-butylmagnesium iodide with oxygen is a common method for the synthesis of alcohols. In this process, the Grignard reagent is typically added to a solution that is saturated with oxygen, followed by a workup with a reducing agent. While this method can be effective, it is often accompanied by the formation of side products.

A more controlled approach involves the use of specific oxidizing agents. For instance, reaction with nitroaromatics or other electrophilic oxygen sources can lead to the formation of the corresponding alcohol.

Transmetalation is a process where the butyl group from n-butylmagnesium iodide is transferred to another metal center. This is a powerful strategy for generating other organometallic reagents with different reactivity profiles.

Organocopper Reagents: The reaction of n-butylmagnesium iodide with a copper(I) salt, such as copper(I) iodide, generates a Gilman-type reagent, lithium dibutylcuprate, upon the addition of an organolithium reagent. These organocopper reagents are particularly useful for conjugate addition reactions to α,β-unsaturated carbonyl compounds. Many protocols for preparing organocopper complexes utilize Grignard reagents as intermediates. d-nb.info

Organozinc Reagents: Similarly, transmetalation to zinc can be achieved by reacting n-butylmagnesium iodide with a zinc halide. Organozinc reagents are generally less reactive than their Grignard counterparts, which can be advantageous for achieving higher selectivity in certain reactions. d-nb.info They are known to tolerate a wider range of functional groups. d-nb.info

Organolithium Reagents: While less common, under certain conditions, a magnesium-lithium exchange can occur, leading to the formation of an organolithium species.

The choice of the second metal allows for fine-tuning of the reactivity and selectivity of the organometallic reagent, expanding the synthetic utility of the original Grignard reagent.

Achieving stereochemical control in reactions involving Grignard reagents is a significant challenge and an active area of research. The high reactivity of n-butylmagnesium iodide can often lead to low stereoselectivity. However, several strategies have been developed to influence the stereochemical outcome of its reactions.

One approach involves the use of chiral auxiliaries or catalysts to induce asymmetry. Another strategy relies on substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product.

For example, in the intramolecular reactions of chiral allylsilanes, the diastereoselectivity can be influenced by the presence of a nearby functional group. nih.gov It has been shown that a benzyloxy group positioned appropriately on the allylsilane can reverse the typical diastereoselectivity of its reaction with electrophiles. nih.gov This has been attributed to a neighboring group participation mechanism that leads to the thermodynamically favored product. nih.gov

The table below summarizes the diastereoselectivity observed in the cyclization of certain chiral allylsilanes, demonstrating the potential for stereochemical control.

| Entry | R | Diastereomeric Ratio (a:b:c) | Yield (%) |

| 1 | H | 1:2.3:1.2 | 75 |

| 2 | OCH2Ph | >20:1:— | 80 |

| 3 | OCH3 | 1:1.5:1 | 68 |

| 4 | OTBS | 1:1.8:1.1 | 72 |

Stereochemical Control and Diastereoselectivity

Mechanistic Studies and Kinetic Investigations

The mechanism of the Grignard reaction, despite over a century of study, remains a subject of detailed investigation due to its complexity. acs.org The reaction's pathway is sensitive to the substrate, the Grignard reagent itself, the solvent, and temperature. For n-butylmagnesium iodide, as with other Grignard reagents, the reaction mechanism is not a single, simple pathway but often an ensemble of competing processes. reddit.com

Competition between Polar and Radical Mechanisms

Grignard reactions can proceed through two primary mechanistic pathways: a polar (nucleophilic addition) mechanism or a radical-based single-electron transfer (SET) mechanism. acs.orgu-tokyo.ac.jp

Polar Mechanism: In this pathway, the Grignard reagent acts as a nucleophile. The polar carbon-magnesium bond attacks the electrophilic carbonyl carbon directly, typically via a concerted, pericyclic transition state. For most aliphatic aldehydes and ketones, this is the preferred pathway. acs.org

Radical (SET) Mechanism: This mechanism involves the transfer of a single electron from the Grignard reagent to the carbonyl substrate, forming a radical ion pair (ketyl radical). u-tokyo.ac.jp This pair can then collapse to form the C-C bond. The SET pathway is more likely with substrates that have low reduction potentials, such as aromatic ketones (e.g., benzophenone), or with sterically hindered Grignard reagents. acs.orgu-tokyo.ac.jp

The choice between these mechanisms depends on a complex interplay of factors including the substrate, the Grignard reagent, and solvent dynamics. acs.orgreddit.com For n-butylmagnesium iodide reacting with a simple ketone, the polar mechanism is generally expected to dominate. However, the possibility of a SET pathway can't be entirely dismissed, especially with substrates that can stabilize a radical intermediate. acs.org Recent studies indicate that for aliphatic aldehydes, the Grignard reaction does not involve single electron transfer, pointing to a clear preference for the nucleophilic addition pathway in those cases. acs.org

Influence of Halogen on Reactivity

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monoalkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. quora.com

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent and the nature of both the alkyl group and the halide. The iodide in n-butylmagnesium iodide influences this equilibrium and the aggregation state of the reagent in solution. quora.com Generally, Grignard reagents containing a halide are more reactive than their halogen-free (dialkylmagnesium) counterparts. cdnsciencepub.com The halide's presence affects the Lewis acidity of the magnesium center and the polarity of the C-Mg bond, which in turn influences the reaction kinetics. For instance, the reaction of n-butylmagnesium iodide with elemental halogens proceeds readily, indicating the high reactivity of the carbon-magnesium bond. stackexchange.com

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations, has become an indispensable tool for elucidating the intricate mechanisms of Grignard reactions. acs.orgrsc.org These methods allow for the detailed exploration of potential energy surfaces, transition states, and reaction intermediates that are often difficult to observe experimentally. rsc.orgescholarship.org

Computational studies have provided several key insights:

Schlenk Equilibrium: AIMD simulations have been used to characterize the transformation of CH₃MgCl into MgCl₂ and Mg(CH₃)₂, showing that the reaction proceeds through dinuclear, chlorine-bridged species. researchgate.net These models highlight the crucial role of the solvent (like THF) in coordinating to the magnesium atoms and driving the equilibrium. rsc.orgresearchgate.net

Reaction Pathways: Quantum-chemical calculations help to determine the activation energies for both the polar and SET pathways. acs.org For the reaction of CH₃MgCl with acetaldehyde (B116499) (an aliphatic aldehyde), calculations show a clear preference for the nucleophilic pathway. Conversely, for a substrate like fluorenone (an aromatic ketone), the competition between radical and nucleophilic pathways becomes more significant. acs.org

Halide Effect: DFT calculations have been instrumental in explaining the halide effect on diastereoselectivity. nih.gov Models of the transition state for the addition to β-hydroxy ketones show how the identity of the halide (Cl, Br, or I) tunes the Lewis acidity of a chelated magnesium alkoxide, altering the stability of competing transition states and ultimately controlling the stereochemical outcome. nih.govresearchgate.net

These computational approaches confirm that the Grignard reaction should be viewed not as a single process but as an ensemble of simultaneous transformations, with the preferred pathway being subtly influenced by the specific combination of reagent, substrate, and solvent. reddit.com

Table 2: Computationally Determined Activation Energies for Grignard Reaction Pathways

| Reactants | Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| CH₃MgCl + Acetaldehyde | Nucleophilic | Low & Favorable | Quantum-Chemical Calculations | acs.org |

| CH₃MgCl + Fluorenone | Radical (SET) | Competitive with Nucleophilic | Quantum-Chemical Calculations/AIMD | acs.org |

| MeMgX + β-hydroxy ketone | Nucleophilic (syn-diol) | Favored for X=I | DFT | nih.govresearchgate.net |

This table provides a qualitative summary based on findings from computational studies.

Applications of N Butylmagnesium Iodide in Advanced Organic Synthesis

Construction of Complex Carbon Frameworks

The primary application of n-butylmagnesium iodide is as a potent nucleophile, enabling the formation of carbon-carbon bonds. This reactivity is harnessed in various synthetic strategies to construct complex molecular skeletons.

One key application is in cross-coupling reactions . For instance, copper-catalyzed cross-coupling reactions between alkyl Grignard reagents, such as the closely related n-butylmagnesium chloride, and unactivated secondary alkyl iodides have been demonstrated. In these reactions, an additive like 1,3-butadiene (B125203) is crucial for improving the yield and selectivity of the coupled product. researchgate.net This methodology allows for the connection of two separate alkyl fragments, providing a pathway to larger and more elaborate carbon frameworks.

Another fundamental reaction is the addition of n-butylmagnesium iodide to carbonyl compounds and nitriles. The reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. wisc.educhegg.com For example, the reaction of n-butylmagnesium iodide with benzaldehyde (B42025) produces 1-phenylpentan-1-ol. chegg.com When reacted with nitriles, such as benzonitrile, n-butylmagnesium iodide adds to the carbon-nitrogen triple bond. Subsequent hydrolysis of the intermediate imine furnishes a ketone, a reaction that has been the subject of kinetic studies. organic-chemistry.org These transformations are integral to multi-step syntheses where the introduction of a butyl group and the generation of a new functional group are required.

The table below summarizes the outcomes of n-butylmagnesium iodide reacting with various electrophiles to form new carbon-carbon bonds.

| Reactant (Electrophile) | Reagent | Product after Workup | Bond Formed |

| Benzaldehyde | n-Butylmagnesium iodide | 1-Phenylpentan-1-ol | C-C (sp³-sp²) |

| Secondary Alkyl Iodide | n-Butylmagnesium chloride (with CuI catalyst) | Coupled Alkane | C-C (sp³-sp³) |

| Benzonitrile | n-Butylmagnesium bromide | Valerophenone | C-C (sp³-sp) |

| Carbon Dioxide | Grignard Reagents | Carboxylic Acid | C-C (sp³-sp²) |

Stereoselective and Stereospecific Synthesis

While n-butylmagnesium iodide is a powerful tool for carbon-carbon bond formation, controlling the three-dimensional arrangement of atoms (stereochemistry) during these reactions is a significant challenge in modern synthesis. The application of this reagent in stereoselective synthesis, where one stereoisomer is formed preferentially over others, is an area of active research.

Asymmetric Additions

Asymmetric addition reactions involve the addition of a nucleophile to a prochiral substrate, such as an aldehyde or ketone, to create a new chiral center with a preference for one enantiomer. While general methods for the catalytic asymmetric addition of Grignard reagents to carbonyls exist, specific, highly efficient examples utilizing n-butylmagnesium iodide are not extensively documented in readily available literature. However, the principles of such reactions often involve the use of a chiral ligand or auxiliary that complexes with the Grignard reagent or the substrate, thereby directing the nucleophilic attack from a specific face of the carbonyl group. For example, highly enantioselective additions of other Grignard reagents to aldehydes have been achieved using titanium-based catalysts with chiral ligands like (S)-BINOL. nih.gov

Synthesis of Chiral Intermediates

The synthesis of chiral intermediates is crucial for the production of enantiomerically pure pharmaceuticals and other biologically active molecules. frontiersin.org Grignard reagents can be employed in diastereoselective reactions, where the existing chirality in a molecule influences the formation of a new stereocenter. For instance, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines has been shown to proceed with high diastereoselectivity to produce chiral α-branched amines. beilstein-journals.org Although this specific study focused on alkynylmagnesium chlorides, the principle demonstrates a viable strategy for employing Grignard-type reagents in the synthesis of valuable chiral building blocks. The successful application of n-butylmagnesium iodide in such a context would depend on the specific substrate and reaction conditions to achieve high levels of stereocontrol.

Utility in Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a technique where molecules are built step-by-step on a solid support, which simplifies purification by allowing excess reagents and byproducts to be washed away. While widely used for peptides and oligonucleotides, its application to general organic synthesis has also been explored. The use of highly reactive species like Grignard reagents in SPS presents challenges due to the need for strictly anhydrous conditions and potential incompatibility with the solid support.

Despite these difficulties, strategies have been developed to incorporate Grignard reactions into solid-phase synthesis. A review of the literature indicates that Grignard reagents can be tethered to a solid support and then used in reactions. researchgate.net This approach allows for the advantages of SPS, such as ease of purification and the potential for automation. The alkylation of substituted benzaldehydes using Grignard reagents on a silica (B1680970) matrix has been reported to yield substituted benzyl (B1604629) alcohols that are free from the initial reactant. researchgate.net While these examples establish the proof of concept, specific and widespread applications of n-butylmagnesium iodide in routine solid-phase organic synthesis are not yet commonplace.

Continuous Flow Synthesis Applications

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, particularly for highly exothermic and fast reactions like those involving Grignard reagents. numberanalytics.com This technology allows for superior heat management, precise control over reaction time, and enhanced safety, making it highly suitable for industrial-scale synthesis. numberanalytics.comwisc.edu

Furthermore, the in-situ generated n-butylmagnesium iodide can be immediately directed to a subsequent reactor to react with an electrophile. This "telescoping" of reactions avoids the need to isolate the highly reactive intermediate, streamlining the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. numberanalytics.com

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-known examples that produce peptide-like structures.

The incorporation of highly reactive nucleophiles like Grignard reagents into MCRs can be challenging. However, research has explored the use of multicomponent Grignard reagents, where mixtures of different Grignard reagents are prepared and reacted with electrophiles like aldehydes, ketones, or esters to create libraries of diverse alcohol products. researchgate.net While this demonstrates the potential for combinatorial approaches, specific, well-defined three-component reactions where n-butylmagnesium iodide is a key starting material are not widely reported in the literature. The development of such reactions remains an area of interest for the rapid construction of complex molecules.

Advanced Methodologies and Future Research Directions

Development of Novel Synthetic Routes to Organomagnesium Reagents

While the direct reaction of an organic halide with magnesium metal has been a cornerstone of organic synthesis for over a century, contemporary research has introduced several alternative routes to access organomagnesium reagents, including those with functionalities that are incompatible with classical methods. acs.orgresearchgate.net

One of the most powerful modern techniques is the halogen-magnesium exchange reaction . google.com This method is particularly valuable for creating polyfunctionalized organomagnesium compounds. google.comgoogle.com Reagents such as isopropylmagnesium chloride (i-PrMgCl), often in a complex with lithium chloride (i-PrMgCl·LiCl), can efficiently swap a halogen (typically iodine or bromine) on an aromatic or heterocyclic ring for a magnesium halide group. google.com This approach allows for the preparation of Grignard reagents under mild conditions and with high yields, even for substrates where direct synthesis is sluggish or fails. google.com The use of the i-PrMgCl·LiCl complex has been shown to dramatically increase the reaction rate and conversion, often requiring only stoichiometric amounts of the reagent. google.com

Other innovative methods include:

Hydromagnesiation : The addition of a magnesium hydride (MgH₂) across a carbon-carbon double or triple bond offers a route to organomagnesium compounds from alkenes and alkynes. google.com

Metal Exchange : Dialkylmercury compounds can react with magnesium metal in a metal exchange reaction to form dialkylmagnesium compounds. libretexts.org

Use of Activated Magnesium : Various methods have been developed to activate the magnesium metal surface to facilitate the reaction. acs.org These include mechanical activation via ultrasonication or dry stirring, and chemical activation using etching agents like iodine or 1,2-dibromoethane (B42909). acs.org

Continuous flow technology represents a significant process innovation, enabling the generation of highly unstable organomagnesium intermediates that are difficult to handle in batch processes. acs.orgnih.gov For example, highly reactive species like chloromethylmagnesium chloride have been generated and used in-situ in flow reactors, with residence times of mere seconds. acs.orgnih.gov

Mechanochemistry in Grignard Reactions

Mechanochemistry, which involves inducing reactions by mechanical force such as ball milling, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. acs.orgacs.org This technique has been successfully applied to the preparation of Grignard reagents directly from an organic halide and magnesium powder, often with little to no solvent. acs.orgnih.gov

Key findings in the mechanochemical synthesis of Grignard reagents include:

Solvent-Free or Reduced Solvent Conditions : Ball milling can generate Grignard reagents from organochlorines and bromines by grinding them with magnesium powder. nih.gov In some cases, a small amount of an ethereal solvent is added in a process known as liquid-assisted grinding (LAG), which can improve reaction efficiency. acs.orgnih.gov

Activation of Unreactive Bonds : Mechanochemical methods have shown promise in activating strong carbon-fluorine (C-F) bonds, which are typically unreactive toward bulk magnesium in solution. nih.govmdpi.com

Process Simplicity : A one-pot, three-step protocol has been developed for the mechanochemical preparation of Grignard reagents from organobromides and their subsequent reaction with electrophiles like gaseous carbon dioxide, all within a ball mill. nih.gov This simplifies the procedure and reduces solvent use significantly. nih.gov

While the yields for activating challenging bonds like C-F can still be modest under initial reported conditions, mechanochemistry offers many variables for optimization, such as the type of milling apparatus, composition of grinding balls, and temperature, suggesting that improved conditions are likely achievable. mdpi.com

Strategies for Controlling Reactivity and Selectivity

Controlling the reactivity and selectivity of Grignard reagents like butyliodomagnesium is crucial for their application in complex molecule synthesis. Researchers have developed several strategies to achieve this control, moving beyond simple reaction condition adjustments.

Catalysis The use of transition metal catalysts can dramatically alter the outcome of Grignard reactions, enabling cross-coupling and improving selectivity. numberanalytics.com

Iron (Fe) Complexes : Iron salts are inexpensive, non-toxic, and effective catalysts for cross-coupling reactions of Grignard reagents with organic halides. acs.org They can also be used to catalyze homocoupling reactions. acs.org

Copper (Cu) and Nickel (Ni) Salts : Copper(I) salts are used to catalyze reactions with alkyl halides, often with high stereoselectivity, while nickel(II) salts can catalyze the formation of biaryl compounds from aryl halides. numberanalytics.comnumberanalytics.com

Chiral Catalysts : For asymmetric synthesis, chiral copper or nickel complexes can be employed to enhance the stereoselectivity of Grignard reactions, leading to the formation of chiral compounds with high enantioselectivity. numberanalytics.com

Additives and Reagent Formulation The composition of the Grignard solution itself plays a critical role.

Lithium Chloride (LiCl) : The addition of LiCl to form species like RMgX·LiCl has been shown to increase the reactivity and solubility of the organomagnesium reagent, facilitating difficult exchange reactions and improving yields in subsequent reactions with electrophiles. google.com

Protecting Groups : To prevent the Grignard reagent from reacting with sensitive functional groups within the same molecule, protecting groups are used. masterorganicchemistry.com For example, aldehydes and ketones can be masked as acetals, which are unreactive toward Grignard reagents and can be removed after the desired reaction is complete. masterorganicchemistry.com

Reaction Control

Chelation Control : In substrates with nearby heteroatoms (like oxygen or nitrogen), the magnesium atom can coordinate with both the heteroatom and the carbonyl oxygen of the reactant. nih.gov This chelation can lock the molecule into a specific conformation, directing the Grignard reagent to attack from a less sterically hindered face and thus controlling the stereochemical outcome. nih.govgordon.edu

Continuous Flow Processing : Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This allows for the optimization of selectivity, often reducing the formation of side products like those from Wurtz coupling, which can be a problem in traditional batch syntheses. researchgate.net

Green Chemistry Approaches in Grignard Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. umb.edu For Grignard synthesis, this has translated into a focus on safer solvents, reduced waste, and more efficient processes.

Greener Solvents Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), have significant safety and environmental drawbacks. beyondbenign.org Research has identified greener alternatives:

2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources like corn cobs and bagasse, 2-MeTHF has been shown to be a superior or equal solvent to THF for many Grignard reactions. gordon.eduumb.edu It often provides enhanced chemo- and stereoselectivity. gordon.edu

Hybrid Solvent Systems : The use of solvent mixtures, such as 2-MeTHF with cyclopentyl methyl ether (CPME) or toluene, can broaden the scope of applicable solvents and improve reaction performance. umb.edu

Process Intensification

Mechanochemistry : As discussed previously, ball milling can drastically reduce or eliminate the need for solvents, positioning it as a significant green chemistry technique. soton.ac.uk

Computational Chemistry in Predicting Reactivity and Designing New Transformations

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of Grignard reactions and for predicting the behavior of reagents like butyliodomagnesium. walshmedicalmedia.com Using methods like Density Functional Theory (DFT), chemists can model molecular structures, reaction pathways, and spectroscopic properties. walshmedicalmedia.comresearchgate.net

Understanding Reaction Mechanisms

Concerted vs. Electron Transfer : Computational studies have been crucial in rationalizing the mechanistic spectrum of Grignard additions. nih.gov They can help determine whether a reaction proceeds through a polar, concerted mechanism or a single-electron transfer (SET) radical pathway, which depends on the specific Grignard reagent and substrate involved. nih.gov

Role of Solvent and Aggregation : The behavior of Grignard reagents is heavily influenced by the solvent and the complex equilibria in solution (the Schlenk Equilibrium). acs.orgrsc.org Computational models can probe the stability of different species (RMgX, R₂Mg, MgX₂) and their solvated complexes, providing insight into which species is the active reagent. researchgate.netresearchgate.net

Predicting Reactivity and Selectivity

Transition State Analysis : By calculating the energy of transition states, computational models can predict the most likely reaction pathway and the resulting products. researchgate.net This is used to understand stereoselectivity, as seen in models of chelation-controlled additions. nih.gov

Spectroscopic Prediction : Theoretical calculations can simulate X-ray absorption and photoelectron spectra for different organomagnesium species in solution. nih.gov These predicted spectra serve as fingerprints that can be compared with experimental data to identify the specific intermediates present during a reaction. nih.gov

Future Directions The future of this field lies in integrating more advanced computational methods, such as data-driven approaches and machine learning, with experimental work. rsc.org These tools have the potential to explore the vast chemical space associated with Grignard reactions more completely, leading to the design of novel reagents and transformations with unprecedented efficiency and selectivity. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.